molecular formula C16H15NO4 B5829453 6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one

6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No. B5829453
M. Wt: 285.29 g/mol
InChI Key: AHZMEEYHANHRGP-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as DPN, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a benzofuranone derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

Antimicrobial and Analgesic Activity

A study by Rajanarendar et al. (2013) synthesized a novel series of dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole. These compounds exhibited significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs.

Synthesis and Characterization Studies

Diwaker et al. (2015) conducted synthesis and spectroscopic characterization of a similar compound, providing insights into its electronic and optical properties. This research (Diwaker et al., 2015) utilized experimental and theoretical methods for a comprehensive understanding of the compound's structure and behavior.

Chemical Transformations

Pashkovskii et al. (2018) explored the transformation of the nitromethyl group in related benzoxazol-4(5H)-one derivatives. Their study (Pashkovskii et al., 2018) focused on producing aldehydes and carboxylic acids, demonstrating potential for constructing new heterocyclic fragments.

Application in Biotransformation Methods

Caliskan et al. (2020) described the synthesis of 4-oxo-tetrahydroindol derivatives using chemical and microbial biotransformation methods. Their work (Caliskan et al., 2020) highlights the versatility of such compounds in pharmacological applications.

Electrophysiological and Antagonistic Studies

Visentin et al. (1999) studied the electrophysiological effects of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their analogs. The study (Visentin et al., 1999) demonstrated that these compounds can modulate L-type Ca2+ channels, suggesting potential as a tool for probing channel structure and function.

properties

IUPAC Name

6,6-dimethyl-3-(4-nitrophenyl)-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-16(2)7-13(18)15-12(9-21-14(15)8-16)10-3-5-11(6-4-10)17(19)20/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMEEYHANHRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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